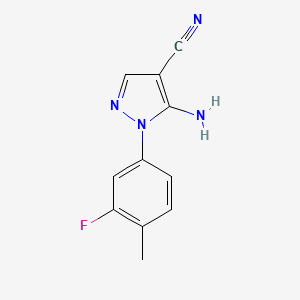

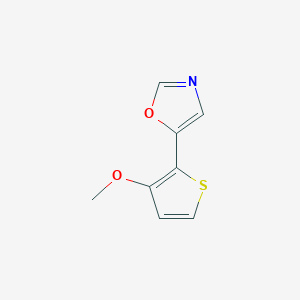

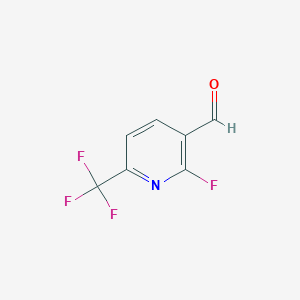

![molecular formula C48H54O2 B1409418 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 756491-53-9](/img/structure/B1409418.png)

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Unfortunately, specific synthesis information for “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not available in the searched resources .Molecular Structure Analysis

The molecular structure of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not explicitly provided in the searched resources .Chemical Reactions Analysis

Specific chemical reactions involving “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not explicitly provided in the searched resources .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol, a compound related to BINOL derivatives, has been studied for its applications in synthesis and structural analysis. For instance, Weidenbruch et al. (1995) discussed the rearrangement of bis(2,4,6-tri-tert-butylphenyl)stannylene, leading to the synthesis of a donor-free tungsten stannylene complex, which is relevant for understanding the structural properties of such compounds (Weidenbruch et al., 1995).

Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis. Balaraman and Swamy (2007) describe a high-yielding synthesis of enantiopure 6,6'-di-tert-butyl-1,1'-binaphthalene-2,2'-diol, a derivative of BINOL, which is crucial for asymmetric synthesis applications (Balaraman & Swamy, 2007).

Polymer Chemistry

In polymer chemistry, the related biphenylols have been used to synthesize new bis(ether phthalic anhydride)s, as discussed by Kim and Hay (1993). These compounds have increased thermal stability and are soluble in common organic solvents, which is significant for advanced polymer applications (Kim & Hay, 1993).

Catalyst Development

The compound's derivatives have been instrumental in developing new catalysts. Takaya et al. (1990) developed practical methods for synthesizing BINAPs, which served as excellent ligands for Rh(I)-catalyzed asymmetric hydrogenation, demonstrating the compound's utility in catalysis (Takaya et al., 1990).

Chiral Ligands in Chemical Reactions

Shi, Duan, and Rong (2010) explored the use of chiral ligand derived from the reduction of Schiff base (R)-2,2'-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-1,1'-binaphthyl, demonstrating its effectiveness in asymmetric addition reactions of diethylzinc to aldehydes (Shi, Duan, & Rong, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEFENFAQSHVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

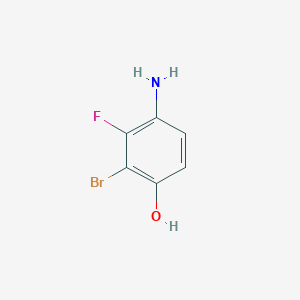

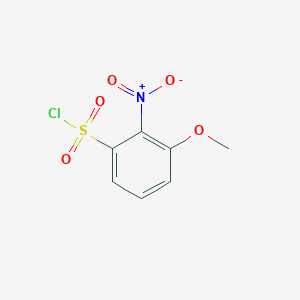

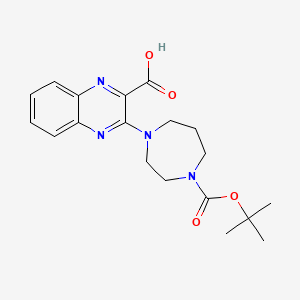

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

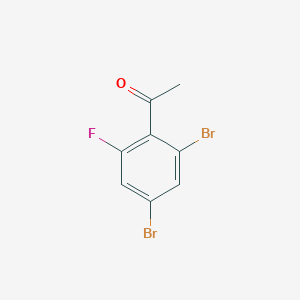

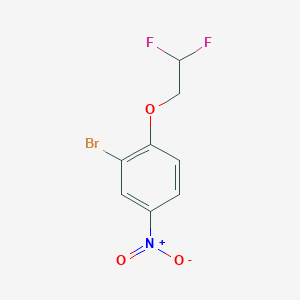

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

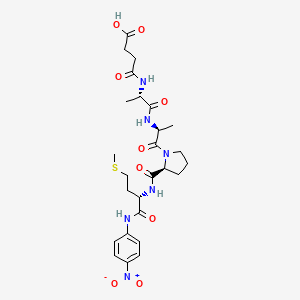

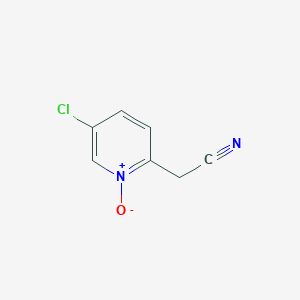

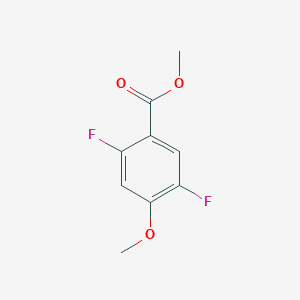

![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)